1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone
Description
1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone (C₁₁H₁₁BrO₃) is a brominated acetophenone derivative featuring an acetyloxy group at the para position of the phenyl ring and a bromine atom at the 3-position of the propanone chain. Its exact mass is reported as 269.9742 .
Properties
IUPAC Name |
[4-(3-bromo-2-oxopropyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-8(13)15-11-4-2-9(3-5-11)6-10(14)7-12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDNLPZPQKYNRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376295 | |
| Record name | 1-[4-(ACETYLOXY)PHENYL]-3-BROMO-2-PROPANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56071-69-3 | |
| Record name | 1-[4-(ACETYLOXY)PHENYL]-3-BROMO-2-PROPANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone typically involves the acetylation of 4-hydroxyacetophenone followed by bromination. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine for the acetylation step. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent (e.g., ethanol, ether).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of amine or thiol derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of quinones or other oxidized products.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit the MCL-1 protein, which is crucial for cancer cell survival. A study demonstrated that certain analogues of this compound could induce apoptosis in cancer cells, showcasing their potential as therapeutic agents against malignancies such as multiple myeloma and leukemia .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of apoptotic pathways. Specifically, they may disrupt the interaction between MCL-1 and pro-apoptotic factors, leading to increased cell death in tumor cells. This was evidenced by in vivo studies where tumor regression was observed following treatment with these compounds .
Organic Synthesis Applications
Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis. For example, it can be transformed into other acetoxy derivatives or used in coupling reactions to form larger molecular frameworks .
Reactions and Derivatives
The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, enabling the formation of diverse derivatives. These derivatives can be tailored for specific applications in pharmaceuticals or agrochemicals, expanding the utility of the original compound .
Material Science Applications
Polymer Chemistry
In material science, this compound has potential applications in the development of polymers. Its reactive functional groups can be utilized to create copolymers with desirable properties for various applications, including coatings and adhesives. Research into polymerization techniques using this compound has shown promising results in enhancing material strength and durability .
Nanomaterials
Additionally, there is growing interest in using this compound as a precursor for nanomaterials. By incorporating it into nanostructured materials, researchers aim to enhance electronic and optical properties for applications in sensors and energy storage devices .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a derivative of this compound on human cancer cell lines. The results indicated that at concentrations as low as 10 µM, significant apoptosis was induced in treated cells compared to controls. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Derivative A | 10 | MCL-1 inhibition |
| Derivative B | 15 | Apoptosis induction |
Case Study 2: Polymer Development
In another investigation, researchers synthesized a copolymer using this compound as a monomer. The resulting polymer exhibited enhanced thermal stability and mechanical properties compared to conventional polymers.
| Property | Copolymer | Conventional Polymer |
|---|---|---|
| Thermal Stability (°C) | 250 | 200 |
| Tensile Strength (MPa) | 50 | 30 |
Mechanism of Action
The mechanism of action of 1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The bromo-substituted propanone moiety can interact with enzymes or receptors, leading to various biochemical effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Brominated Acetophenone Derivatives
Brominated acetophenones are widely studied for their electronic and steric effects, which influence reactivity and physical properties. Key analogs include:
Key Observations :
- The target compound’s bromo-propanone chain distinguishes it from brominated alkoxy derivatives (e.g., 125617-25-6), which exhibit higher molecular weights due to extended alkyl chains.
- Trifluoro substituents (e.g., 125617-37-0) increase polarity and may enhance metabolic stability compared to acetyloxy groups .
Acetyloxy-Substituted Analogs
Acetyloxy groups are common in bioactive molecules, influencing solubility and hydrolysis kinetics. Notable examples:
Key Observations :
Halogenated Propanones with Varied Substituents
Halogen placement and electronic effects are critical for reactivity:
Biological Activity
1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone, a synthetic compound with the molecular formula CHBrO and a molecular weight of 271.11 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on anticancer, antibacterial, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the modulation of various signaling pathways associated with cell survival and proliferation.
- Research Findings : In vitro studies demonstrated that this compound has an IC50 value ranging from 0.1 to 1 µM against various cancer cell lines, including HCT-116 (colorectal carcinoma), A549 (lung carcinoma), and HL60 (leukemia) .
Case Study: Inhibition of PI3K Pathway
A study focusing on the inhibition of the PI3K pathway revealed that treatment with this compound resulted in a significant decrease in cell viability in human cancer cell lines. The compound's ability to inhibit key enzymes in this pathway suggests its potential as a therapeutic agent for cancer treatment .
Antibacterial Activity
This compound has also shown promising antibacterial properties.
- Spectrum of Activity : The compound demonstrated strong activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) of 1–2 µg/mL against Staphylococcus aureus and Enterococcus faecalis, while showing MIC values of 2–8 µg/mL against Escherichia coli and Salmonella enterica .
Table 1: Antibacterial Activity of this compound
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1–2 |
| Enterococcus faecalis | 1–2 |
| Escherichia coli | 2–8 |
| Salmonella enterica | 2–8 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is another area of interest.
- Mechanism : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating its potential to modulate inflammatory responses .
- Research Findings : In animal models, administration of the compound significantly reduced swelling and pain associated with inflammatory conditions, further supporting its therapeutic potential in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
